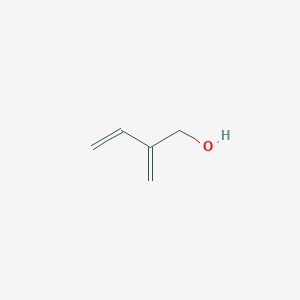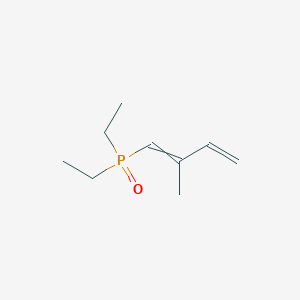
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a nitrophenyl group and a propynyloxymethyl group in its structure suggests potential reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the p-Nitrophenyl Group: This step may involve nitration of a phenyl group followed by its attachment to the oxazolidinone ring.
Attachment of the Propynyloxymethyl Group: This can be done through an alkylation reaction using a suitable propynyloxymethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propynyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of the Nitro Group: Formation of 3-(p-Aminophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone.
Substitution Reactions: Formation of various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive groups.
Medicine: Possible antibacterial properties similar to other oxazolidinones.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The nitrophenyl and propynyloxymethyl groups may enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity.
Comparison
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both a nitrophenyl group and a propynyloxymethyl group, which may confer distinct reactivity and biological activity compared to other oxazolidinones.
Propiedades
Número CAS |
23598-64-3 |
|---|---|
Fórmula molecular |
C13H12N2O5 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N2O5/c1-2-7-19-9-12-8-14(13(16)20-12)10-3-5-11(6-4-10)15(17)18/h1,3-6,12H,7-9H2 |
Clave InChI |
UNPKQAWIAWFGBH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
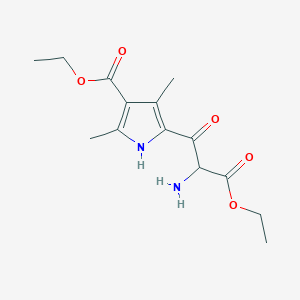
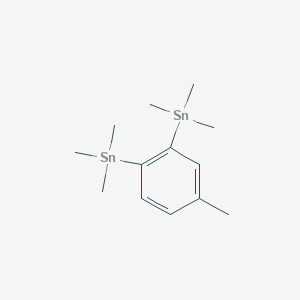
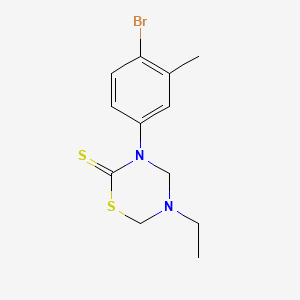
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
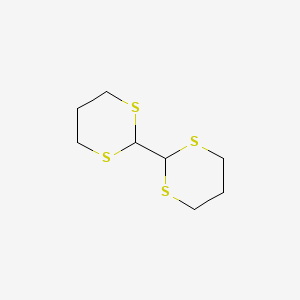

![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
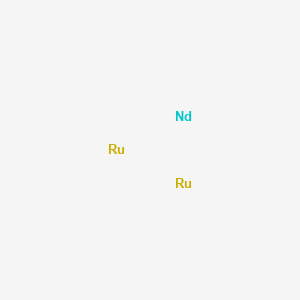
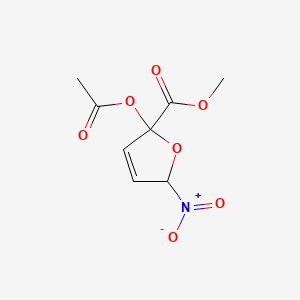
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
